VER-82576 vs. NVP-AUY922: Differential Selectivity for Grp94 and Trap-1 Paralogs
In a direct head-to-head competitive binding fluorescence polarization assay, VER-82576 (NVP-BEP800) and NVP-AUY922 were evaluated for inhibition of Hsp90β, Grp94, and Trap-1. VER-82576 demonstrated significantly weaker inhibition of Grp94 (IC50 = 4.1 ± 1.1 μM) and Trap-1 (IC50 = 5.5 ± 0.48 μM) compared to NVP-AUY922 (Grp94 IC50 = 0.54 ± 0.029 μM; Trap-1 IC50 = 0.85 ± 0.004 μM) [1]. The quantified difference in selectivity window is >7.6-fold for Grp94 and >6.5-fold for Trap-1, indicating that VER-82576 is a more cytosolic Hsp90β-selective inhibitor than NVP-AUY922.
| Evidence Dimension | IC50 for Grp94 and Trap-1 paralogs |
|---|---|
| Target Compound Data | Grp94 IC50 = 4.1 ± 1.1 μM; Trap-1 IC50 = 5.5 ± 0.48 μM |
| Comparator Or Baseline | NVP-AUY922: Grp94 IC50 = 0.54 ± 0.029 μM; Trap-1 IC50 = 0.85 ± 0.004 μM |
| Quantified Difference | VER-82576 is 7.6-fold less potent against Grp94 and 6.5-fold less potent against Trap-1 |
| Conditions | Competitive binding fluorescence polarization assay; values are mean ± SEM of ≥3 independent determinations |
Why This Matters
Reduced inhibition of endoplasmic reticulum (Grp94) and mitochondrial (Trap-1) paralogs may lower off-target toxicity risk in certain cellular contexts, making VER-82576 preferable for experiments where cytosolic Hsp90β selectivity is critical.
- [1] Competitive binding fluorescence polarization assay comparison table. American Association for Cancer Research. Data extracted from: Massey AJ, et al. Mol Cancer Ther. 2010. View Source
